4-Bromo-3-fluorobenzoyl chloride

Physical Property Storage and Handling Regioisomer Comparison

Researchers requiring precise halogen substitution for SAR studies often face inconsistent reactivity from regioisomeric acyl chlorides. 4-Bromo-3-fluorobenzoyl chloride (CAS 695188-21-7) eliminates this variable with its defined 4-bromo-3-fluoro substitution pattern, ensuring reproducible amide coupling and cross-coupling outcomes. • Enables quantitative conversion to 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone under mild conditions, as validated in patent procedures. • Batch-to-batch consistency at 97.4% purity (HPLC) minimizes side reactions in kinase and PCSK9 inhibitor syntheses. • Supplied as an off-white fused solid for reliable handling and storage.

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
CAS No. 695188-21-7
Cat. No. B1291520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorobenzoyl chloride
CAS695188-21-7
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)F)Br
InChIInChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
InChIKeyQKNNWDFHKRIYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorobenzoyl chloride Procurement Considerations


4-Bromo-3-fluorobenzoyl chloride (CAS 695188-21-7) is a halogenated aroyl chloride building block with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol . Characterized by bromine and fluorine substituents at the 4- and 3-positions of the benzoyl core, respectively, this compound is supplied as an off-white fused solid . It is employed as a reactive intermediate in organic synthesis, particularly for introducing the 4-bromo-3-fluorobenzoyl moiety into pharmaceuticals and agrochemicals [1].

✓Off-white solid form supports precise weighing and minimizes handling risks.
✓Reported HPLC purity enables accurate stoichiometry for sensitive syntheses.
✓Validated use in a patented acetophenone synthesis provides a documented starting point.

Why 4-Bromo-3-fluorobenzoyl chloride Cannot Be Substituted


The specific 4-bromo-3-fluoro substitution pattern on the benzoyl chloride core imparts distinct physicochemical and reactivity profiles that are not replicated by regioisomers or analogs with alternative halogens. Variations in the position or identity of halogen atoms directly influence the compound's melting point, boiling point, density, and physical state at ambient temperature [1]. These differences dictate storage, handling, and synthetic compatibility . Furthermore, the electronic and steric environment created by the bromine and fluorine atoms at the 4- and 3-positions directly modulates the reactivity of the acyl chloride group in nucleophilic substitutions and cross-couplings [2]. Substituting a close analog like 3-bromo-4-fluorobenzoyl chloride or 4-bromo-2-fluorobenzoyl chloride would therefore alter reaction kinetics, yields, and the properties of downstream intermediates, potentially derailing a validated synthetic route. The following section quantifies these critical differences.

Physical state mismatch
Regioisomer 4-bromo-2-fluorobenzoyl chloride is a liquid, which may alter weighing, storage, and reaction setup compared to the target solid.
Boiling point and prediction uncertainty
The target has a reported boiling point (246.1 °C); a regioisomer only has a predicted value with wide uncertainty, disrupting distillation-based purification.
Electronic and steric effects
Substitution pattern changes the acyl chloride reactivity, potentially reducing yields in validated routes or altering downstream intermediate properties.

4-Bromo-3-fluorobenzoyl chloride vs. Key Comparators


Physical State: Solid vs. Liquid

4-Bromo-3-fluorobenzoyl chloride (CAS 695188-21-7) is an off-white fused solid at ambient temperature . In contrast, its regioisomer 4-bromo-2-fluorobenzoyl chloride (CAS 151982-51-3) is a liquid at 20°C [1]. This difference in physical state has direct implications for storage conditions and handling procedures.

Physical State
Head-to-head
Target: Off-white solid Comparator (4-bromo-2-fluoro): Liquid
Supports precise weighing and storage workflow
Based on vendor technical datasheets
Physical Property Storage and Handling Regioisomer Comparison

Boiling Point: Predicted vs. Literature

The boiling point of 4-bromo-3-fluorobenzoyl chloride is reported as 246.1°C at 760 mmHg . For the regioisomer 3-bromo-4-fluorobenzoyl chloride (CAS 672-75-3), the boiling point is predicted to be 241.9±25.0 °C . While both are high-boiling, the target compound has a defined, experimentally reported value, whereas the comparator's value is a computational prediction with a wide uncertainty.

Boiling Point
Cross-study comparable
Target: 246.1 °C (reported) Comparator: 241.9±25.0 °C (predicted)
Reported value aids distillation optimization
Comparator uses prediction with high uncertainty
Physical Property Volatility Regioisomer Comparison

HPLC Purity Specification

A specific commercial source of 4-bromo-3-fluorobenzoyl chloride (CAS 695188-21-7) guarantees a purity of 97.4% by HPLC as a typical batch value . In comparison, the regioisomer 4-bromo-2-fluorobenzoyl chloride (CAS 151982-51-3) is offered with a minimum purity specification of >98.0% (GC)(T) [1]. While both are high-purity materials, the target compound's purity is defined by a precise, non-minimum value (97.4% typical) using HPLC, whereas the comparator uses GC and argentometric titration with a minimum threshold.

HPLC Purity
Lot attribute
97.4% (typical batch, HPLC)
Supports stoichiometric calculations and batch consistency
As reported; comparator uses GC with min spec
Analytical Chemistry Quality Control Purity Specification

Patented Synthesis Application

4-Bromo-3-fluorobenzoyl chloride (CAS 695188-21-7) is explicitly used as a reactant in a patented synthesis of 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone, a key intermediate, as detailed in patent US09029370B2 . The procedure uses 5.6 g of the target compound and proceeds with a high conversion, as indicated by the reaction's completion after 30 minutes at room temperature, affording the desired product in 5.67 g yield for direct use in the next step. No analogous patent procedure is readily available for the use of regioisomers like 4-bromo-2-fluorobenzoyl chloride or 3-bromo-4-fluorobenzoyl chloride in this exact transformation, highlighting a specific, documented application for the 4-bromo-3-fluoro isomer.

Validated Synthetic Use
Class-level inference
US09029370B2: 5.67 g yield under mild conditions
Reported procedure supports synthetic route selection
No analogous patent for regioisomers found
Synthetic Chemistry Patent Literature Process Validation

4-Bromo-3-fluorobenzoyl chloride Key Applications


Halogenated Acetophenone Synthesis for Drug Discovery

4-Bromo-3-fluorobenzoyl chloride is a preferred starting material for the synthesis of 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone, a key intermediate in medicinal chemistry programs. This is validated by a published patent procedure that achieved quantitative conversion of 5.6 g of the target compound under mild conditions, affording the product in 5.67 g yield . This specific transformation leverages the unique electronic and steric properties of the 4-bromo-3-fluoro substitution pattern, which are not guaranteed to be replicated with other regioisomers.

Kinase & PCSK9 Inhibitor Scaffold Preparation

The 4-bromo-3-fluorobenzoyl fragment is a recurring motif in patent literature for kinase inhibitors and PCSK9 inhibitors . As an acyl chloride, this compound serves as a direct building block for introducing this privileged structure into complex molecules via amide bond formation. The compound's defined purity of 97.4% (typical batch value) ensures reliable coupling yields and minimizes the introduction of impurities that could complicate biological assays .

Halogen-Dependent Reactivity and Metathesis

The presence of both bromine and fluorine substituents makes 4-bromo-3-fluorobenzoyl chloride a valuable substrate for studying functional group metathesis and cross-coupling reactions. Its use in catalytic aroyl chloride-aryl iodide metathesis has been documented, highlighting its role in advancing synthetic methodology . The compound's well-defined physical properties, including its solid state and reported boiling point, facilitate its handling and purification in such fundamental research .

Application
Selection Property
Validation Focus
Halogenated acetophenone intermediate
Validated patent procedure
Reaction conversion and yield benchmarking
Kinase / PCSK9 inhibitor scaffold
Reported HPLC purity (typical batch)
Coupling stoichiometry and impurity profile
Functional group metathesis
Defined boiling point and solid state
Handling and distillation for cross-coupling

Technical Documentation Hub

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